6-Methyl-1,3,8-trichlorodibenzofuran
Overview
Description
6-Methyl-1,3,8-trichlorodibenzofuran is a chlorinated dibenzofuran compound. It belongs to the family of polychlorinated dibenzofurans, which are known for their environmental persistence and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-1,3,8-trichlorodibenzofuran typically involves the chlorination of 6-methyldibenzofuran. The reaction is carried out under controlled conditions to ensure selective chlorination at the 1, 3, and 8 positions. The process may involve the use of chlorinating agents such as chlorine gas or sulfuryl chloride in the presence of a catalyst like iron(III) chloride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves rigorous control of temperature, pressure, and reaction time to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-1,3,8-trichlorodibenzofuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated dibenzofurans or completely dechlorinated products.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as sodium hydroxide or ammonia are employed under basic conditions.
Major Products Formed:
Oxidation: Formation of quinones or hydroxylated derivatives.
Reduction: Formation of less chlorinated or dechlorinated dibenzofurans.
Substitution: Formation of hydroxylated or aminated dibenzofurans.
Scientific Research Applications
6-Methyl-1,3,8-trichlorodibenzofuran has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of polychlorinated dibenzofurans and their interactions with various reagents.
Mechanism of Action
The mechanism of action of 6-Methyl-1,3,8-trichlorodibenzofuran involves its interaction with specific molecular targets:
Estrogen Receptor Alpha: The compound binds to the ligand-binding domain of estrogen receptor alpha, inhibiting its activity and thereby reducing the proliferation of estrogen-responsive breast cancer cells.
Aryl Hydrocarbon Receptor: It also interacts with the aryl hydrocarbon receptor, modulating the expression of genes involved in xenobiotic metabolism.
Comparison with Similar Compounds
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD): A highly toxic dioxin-like compound with similar structural features but significantly higher toxicity.
1,3,6,8-Tetrachlorodibenzofuran: Another chlorinated dibenzofuran with different chlorine substitution patterns and biological activity.
Uniqueness: 6-Methyl-1,3,8-trichlorodibenzofuran is unique due to its relatively low toxicity and its potential as a selective estrogen receptor modulator. Unlike TCDD, which is highly toxic and primarily studied for its adverse effects, this compound offers potential therapeutic benefits .
Properties
IUPAC Name |
1,3,8-trichloro-6-methyldibenzofuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl3O/c1-6-2-7(14)3-9-12-10(16)4-8(15)5-11(12)17-13(6)9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMARRQIRRJWEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1OC3=C2C(=CC(=C3)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50921594 | |
Record name | 1,3,8-Trichloro-6-methyldibenzo[b,d]furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50921594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118174-38-2 | |
Record name | 6-Methyl-1,3,8-trichlorodibenzofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=118174-38-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methyl-1,3,8-trichlorodibenzofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118174382 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,8-Trichloro-6-methyldibenzo[b,d]furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50921594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-METHYL-1,3,8-TRICHLORODIBENZOFURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1FU4HF6ELF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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